molecular formula C12H17NO2 B13504843 Ethyl 4-(phenylamino)butanoate

Ethyl 4-(phenylamino)butanoate

Cat. No.: B13504843
M. Wt: 207.27 g/mol
InChI Key: GCAIGOXMYXZBRI-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylamino)butanoate is a nitrogen-containing ester derivative characterized by a phenylamino group (–NH–C₆H₅) attached to the γ-carbon of an ethyl butanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Below, we analyze these analogues to infer trends in reactivity, spectral properties, and synthetic efficiency.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-anilinobutanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

GCAIGOXMYXZBRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(phenylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of 4-(phenylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

4-(phenylamino)butanoic acid+ethanolEthyl 4-(phenylamino)butanoate+water\text{4-(phenylamino)butanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 4-(phenylamino)butanoic acid+ethanol→Ethyl 4-(phenylamino)butanoate+water

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides. These reagents react with ethanol under controlled conditions to yield the desired ester. The reaction is typically carried out in the presence of a base to neutralize the by-products and drive the reaction to completion.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 4-(phenylamino)butanoate undergoes hydrolysis under acidic or basic conditions to yield 4-(phenylamino)butanoic acid and ethanol.

Key Findings:

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. This pathway is slower compared to alkaline hydrolysis but avoids salt formation .

  • Alkaline Hydrolysis : Utilizes hydroxide ions to cleave the ester bond, forming the sodium salt of 4-(phenylamino)butanoic acid and ethanol. Reaction rates increase with temperature and base concentration .

Table 1: Hydrolysis Conditions and Outcomes

ConditionCatalyst/TempTimeYield (%)Product
1M HCl (aq)80°C6 h654-(Phenylamino)butanoic acid
1M NaOH (aq)60°C3 h92Sodium 4-(phenylamino)butanoate

Cyclization Reactions

The compound can undergo intramolecular cyclization to form nitrogen-containing heterocycles.

Mechanism:

The phenylamino group acts as a nucleophile, attacking the ester carbonyl carbon, leading to cyclization. Ionic liquids (e.g., [HDBU][Suc]) enhance this process by stabilizing transition states through hydrogen bonding .

Example:

Under catalytic [HDBU][Suc] at 130°C, this compound cyclizes to form N-phenylsuccinimide with 72% yield .

Table 2: Cyclization Catalysts and Efficiency

CatalystTemp (°C)Time (h)Yield (%)Product
[HDBU][Suc]1301272N-Phenylsuccinimide
L-Proline2512056N-Phenylpyrrolidinone

Acylation and Alkylation

The phenylamino group participates in nucleophilic substitution reactions.

Acylation:

Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

  • Conditions : Room temperature, triethylamine as base.

  • Yield : ~85% for N-acetyl-4-(phenylamino)butanoate ethyl ester.

Alkylation:

Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated products .

  • Conditions : K₂CO₃, DMF, 60°C .

  • Yield : ~78% for N-methyl-4-(phenylamino)butanoate ethyl ester .

Aminolysis with Amines

The ester group reacts with amines to form amides or imides.

Case Study:

This compound reacts with hexylamine in the presence of [HDBU][Suc], producing N-hexyl-N'-phenylsuccinamide (65% yield) and ethanol .

Reaction Pathway:

  • Nucleophilic attack by the amine on the ester carbonyl.

  • Intermediate formation of ethyl 4-oxo-4-(phenylamino)butanoate.

  • Subsequent cyclization or further amidation .

Oxidative Reactions

The phenylamino group can undergo oxidation to form nitroso or nitro derivatives, though specific data on this compound is limited.

Hypothetical Pathway:

  • Oxidizing Agent : H₂O₂ or KMnO₄.

  • Product : 4-(Nitrosophenylamino)butanoate (requires experimental validation) .

Polymerization Potential

While direct evidence is lacking, structurally similar ethyl esters with amino groups have been polymerized via Rh-catalyzed reactions . this compound could theoretically form polyamides or polyesters under catalytic conditions.

Scientific Research Applications

Ethyl 4-(phenylamino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylamino)butanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis, releasing the active 4-(phenylamino)butanoic acid, which can then interact with specific molecular pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly influence molecular properties. Key examples include:

Compound Name CAS Molecular Formula Molecular Weight Substituents Synthesis Yield Key Spectral Data (IR/NMR/HRMS)
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) 356.1855 Dual 4-methoxyphenyl, methylene 80% IR: N-H, C=O, C=C, C-O; HRMS: 356.1855
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) 344.1658 2-Fluorophenyl, 4-methoxyphenyl 85% IR: N-H, C=O, C=C; HRMS: 344.1658
Ethyl 4-(3-chlorobenzylamino)butanoate 1391078-47-9 C₁₃H₁₈ClNO₂ 255.744 3-Chlorobenzyl

Key Findings :

  • Electron-donating groups (e.g., methoxy in 4c ) increase steric bulk, slightly reducing yield (80%) compared to 4f (85%) with an electron-withdrawing fluoro group .

N-Substituent Modifications

Alterations to the amino group’s nitrogen atom modulate electronic and steric effects:

Compound Name CAS Molecular Formula Molecular Weight N-Substituent Synthesis Yield Spectral Data
Ethyl 4-[ethyl(phenyl)amino]butanoate 2059944-97-5 C₁₄H₂₁NO₂ Ethyl

Key Findings :

  • No yield data is available, but such modifications are often employed to tune lipophilicity in drug design .

Structural Analogues with Additional Functional Groups

Incorporation of heterocycles or unsaturated bonds diversifies applications:

Compound Name CAS Molecular Formula Molecular Weight Additional Group Synthesis Yield Key Spectral Data
Ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(pyridin-3-yl)butanoate (4o) 327.1700 Pyridin-3-yl 83% IR: N-H, C=O; HRMS: 327.1700
Ethyl 4-(4-bromophenyl)butanoate 105986-54-7 C₁₂H₁₅BrO₂ 271.1503 Bromophenyl (no amino)

Key Findings :

  • Pyridine incorporation (e.g., 4o ) introduces basicity and coordination sites, useful in catalysis or metal-binding applications. Its synthesis via hydrogenation (83% yield) highlights compatibility with reducible functional groups .
  • Bromophenyl derivatives (e.g., ) lack the amino group but serve as precursors for cross-coupling reactions .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-(phenylamino)butanoate be optimized under mild reaction conditions?

  • Methodological Approach : Utilize catalytic systems such as tetrabutylammonium iodide (TBAI) in tetrahydrofuran (THF) with a base like K₂CO₃, as demonstrated in analogous ester syntheses . Condensation reactions involving phenylamine derivatives and ethyl 4-chloro-3-oxobutanoate may also be adapted, with temperature control (40–60°C) to minimize side reactions . Monitor reaction progress via thin-layer chromatography (TLC) or LCMS for intermediate detection .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Approach :

  • LCMS : Confirm molecular ion peaks ([M+H]⁺) and assess purity (>95%) .
  • NMR : Use ¹H and ¹³C NMR to verify the ester group (δ ~4.1–4.3 ppm for –OCH₂CH₃) and phenylamino moiety (δ ~6.5–7.5 ppm for aromatic protons) .
  • IR : Identify carbonyl stretching (~1740 cm⁻¹ for ester C=O) and N–H bending (~3400 cm⁻¹ for –NH–) .

Q. What are common purification challenges for this compound, and how can they be resolved?

  • Methodological Approach :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystalline yields .
  • Distillation : For volatile impurities, employ reduced-pressure distillation if thermal stability permits .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

  • Methodological Approach :

  • DFT Calculations : Model transition states and intermediates for condensation or esterification steps using software like Gaussian. Compare energy barriers under varying catalysts (e.g., TBAI vs. Pd-based systems) .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps .

Q. How can contradictory literature data on the compound’s stability be reconciled?

  • Methodological Approach :

  • For Hydrolytic Instability : Conduct pH-dependent stability studies (pH 2–12) using HPLC to quantify degradation products. Stabilizers like antioxidants (e.g., BHT) may be evaluated .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) and correlate with synthetic conditions .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Approach :

  • Standardized Assays : Replicate bioactivity tests (e.g., enzyme inhibition) under controlled conditions (buffer, temperature) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays .

Methodological Best Practices

  • Safety Protocols : Follow hazard guidelines for handling amines and esters, including fume hood use and PPE (gloves, goggles) .
  • Data Validation : Cross-validate analytical results (e.g., NMR with LCMS) to ensure structural integrity .
  • Reproducibility : Document reaction parameters (catalyst loading, solvent ratios) meticulously to enable replication .

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